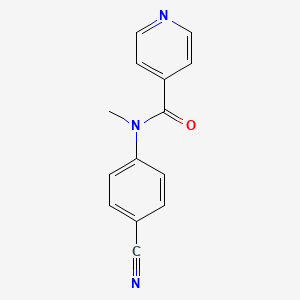
N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and phenyl precursors. The exact method would depend on the specific reactions used to introduce the cyano and carboxamide groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the cyano group, and the carboxamide group. Each of these functional groups has distinct reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Biological Activity
“N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide” derivatives are known for their wide range of biological activities. They exhibit antibacterial and antifungal properties , which are crucial in the development of new medications. Additionally, they have been found to have regulating activities for plant protection in agriculture, making them valuable in the field of agrochemistry .
Analytical Chemistry Applications
These compounds have been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions . Their ability to form stable complexes with metal ions is utilized in various analytical techniques, including colorimetric sensors and ion-selective electrodes .
Environmental Control
In environmental control, “N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide” derivatives serve as ion-selective electrodes . They are employed in the monitoring and detection of specific ions within environmental samples, aiding in the assessment of pollution levels and the maintenance of ecological balance .
Chemosensor Development
These compounds are used in the development of chemosensors for anions such as F− , CN− , OAc− , etc. The high sensitivity and selectivity of these chemosensors make them ideal for applications in environmental monitoring and public health safety .
Potentiometric Sensor for Heavy Metals
The derivatives of “N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide” are also used as potentiometric sensors for heavy metals. This application is particularly important in the field of analytical chemistry, where precise measurements of metal ion concentrations are required .
Synthesis of Heterocyclic Scaffolds
Lastly, these compounds are utilized in the synthesis of biologically important heterocyclic scaffolds, such as thiohydantoins . This application is significant in pharmaceutical research, where these scaffolds are the basis for the development of various therapeutic agents .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEROMJDSMDHRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C#N)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B1524972.png)

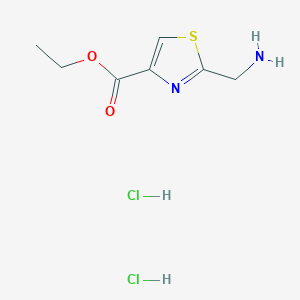
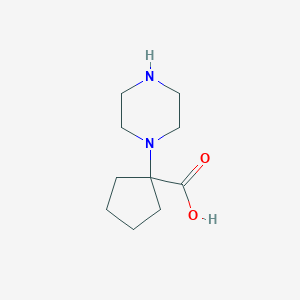
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1524979.png)
![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1524981.png)

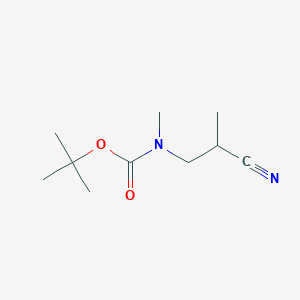
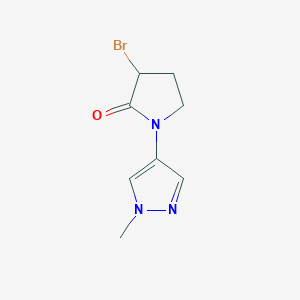
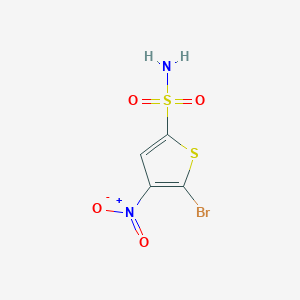

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)
![3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine](/img/structure/B1524992.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)